

Application Notes and Protocols: 1-(Methylamino)anthraquinone in Analytical Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Methylamino)anthraquinone

Cat. No.: B172537

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

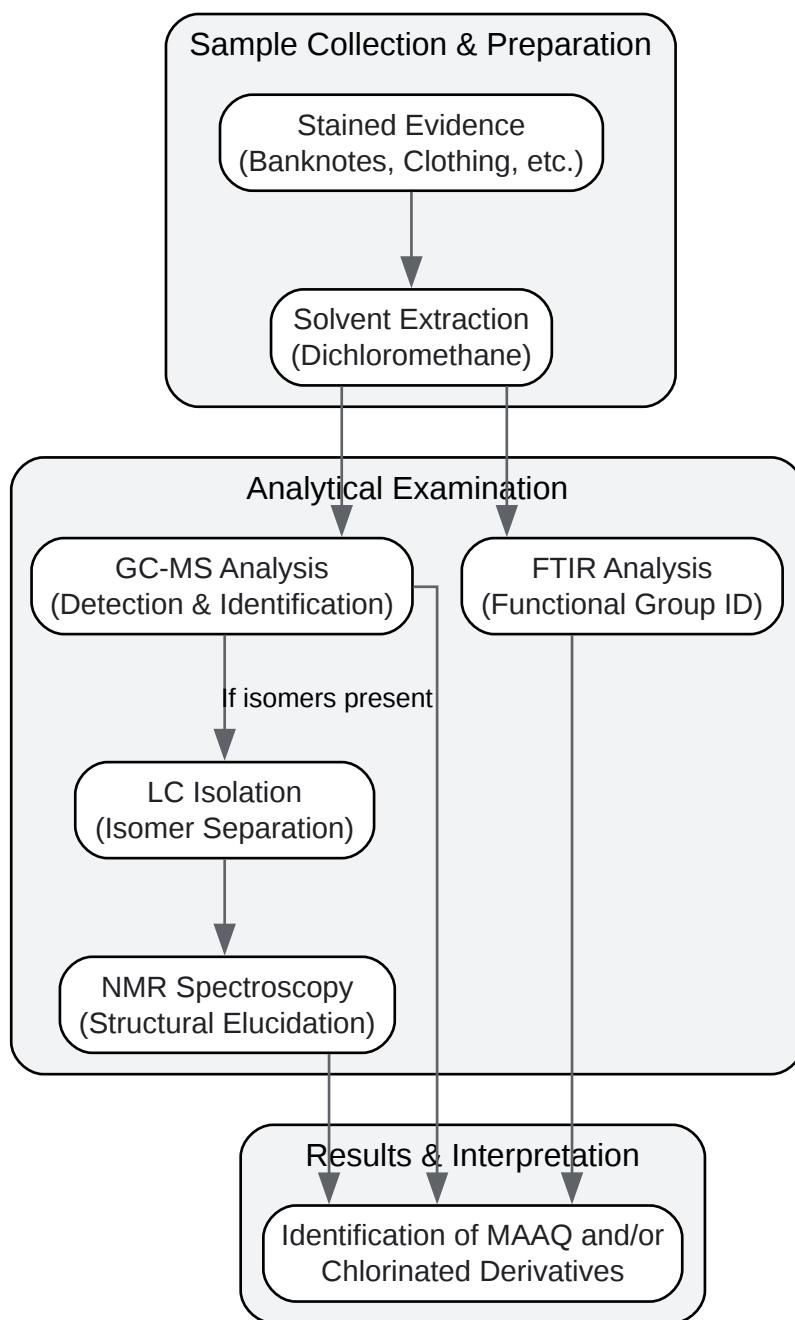
1-(Methylamino)anthraquinone (MAAQ), also known as Disperse Red 9, is a versatile organic compound with the chemical formula C₁₅H₁₁NO₂.^{[1][2][3]} While widely recognized for its use as a vibrant red dye in textiles, plastics, and pyrotechnics, its unique chemical and physical properties lend themselves to specialized applications in analytical chemistry.^{[1][4]} This document provides detailed application notes and protocols for the use of **1-(Methylamino)anthraquinone** as a reagent and analytical target in forensic science and high-performance liquid chromatography (HPLC).

MAAQ is a red to dark red crystalline powder with a melting point of 170-172 °C.^{[1][4]} Its purity is typically ≥ 97.5% as determined by HPLC.^[4] This high purity and its characteristic properties make it a reliable standard and reagent for analytical applications.

Physicochemical Properties of 1-(Methylamino)anthraquinone

A summary of the key physicochemical properties of **1-(Methylamino)anthraquinone** is presented in the table below.

Property	Value	References
CAS Number	82-38-2	[1] [2] [3]
Molecular Formula	C ₁₅ H ₁₁ NO ₂	[1] [2] [3]
Molecular Weight	237.25 g/mol	[1] [2]
Appearance	Red to dark red powder/crystals	[1] [4]
Melting Point	170-172 °C	[1] [4]
Purity (HPLC)	≥ 97.5%	[4]
Solubility	Soluble in acetone, ethanol, ethylene glycol ether, linseed oil, and dichloromethane; slightly soluble in benzene and carbon tetrachloride; insoluble in water.	[2] [4]


Application 1: Forensic Analysis of Bank Security Dye Pack Residue

1-(Methylamino)anthraquinone is the primary red dye used in bank security dye packs to stain stolen currency during a robbery.[\[4\]](#) An attempt to remove the dye, often with household bleach (sodium hypochlorite), results in the formation of distinct chlorinated derivatives of MAAQ. The presence of MAAQ and its chlorinated products on banknotes or a suspect's belongings serves as strong evidence in a forensic investigation.[\[5\]](#)[\[6\]](#)[\[7\]](#)

The primary chlorinated derivatives formed are 2-chloro-**1-(methylamino)anthraquinone**, 4-chloro-**1-(methylamino)anthraquinone**, and 2,4-dichloro-**1-(methylamino)anthraquinone**.[\[5\]](#)

Experimental Workflow for Forensic Analysis

The logical workflow for the forensic examination of suspected dye pack stains is illustrated below.

[Click to download full resolution via product page](#)

Forensic analysis workflow for MAAQ dye pack evidence.

Protocol for Extraction and Analysis

1. Sample Preparation (Extraction)

- Objective: To extract the dye from the stained material for instrumental analysis.

- Apparatus: Glass vials, pipette, ultrasonic bath, filter syringe.
- Reagents: Dichloromethane (DCM), HPLC grade.

Procedure:

- Visually and/or microscopically identify the red or pink stained area on the evidence (e.g., banknote, fabric swatch).[\[4\]](#)
- Excise a small portion of the stained material and place it in a glass vial.
- Add a sufficient volume of dichloromethane to fully immerse the material.
- Sonicate the vial for 10-15 minutes to facilitate the dissolution of the dye.
- Filter the resulting colored solution through a 0.45 μm PTFE syringe filter into a clean vial.
- Concentrate the extract under a gentle stream of nitrogen if necessary.

2. Instrumental Analysis

- Objective: To identify MAAQ and its chlorinated derivatives in the extract.
- Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS), Fourier Transform Infrared Spectrometer (FTIR).

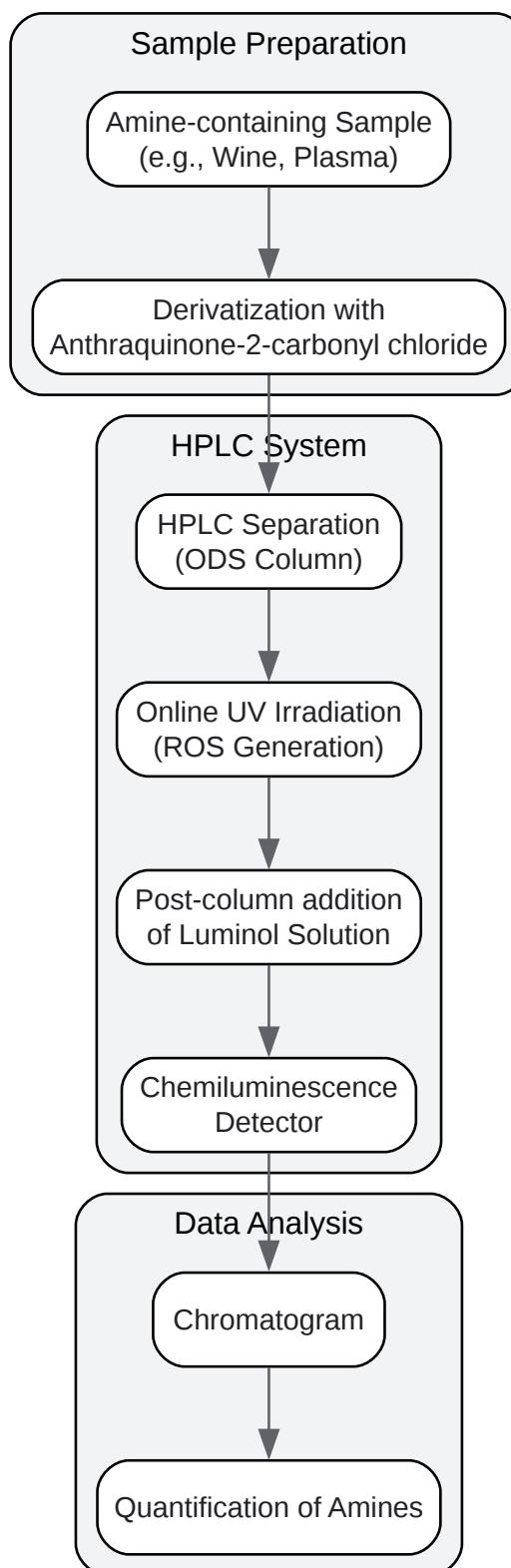
GC-MS Protocol:

- Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness).
- Injector Temperature: 280 °C.
- Oven Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, hold for 10 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of 40-450 amu.

- Expected Results: The mass spectrum of MAAQ will show a prominent molecular ion at m/z 237. The chlorinated derivatives will have molecular ions at m/z 271/273 (monochloro) and 305/307/309 (dichloro), showing characteristic isotopic patterns for chlorine.

FTIR Protocol:

- Method: Attenuated Total Reflectance (ATR) or deposit the extract on a KBr window and evaporate the solvent.
- Scan Range: 4000-400 cm^{-1} .
- Expected Results: The spectrum will show characteristic peaks for the anthraquinone carbonyl groups (around 1670 cm^{-1}) and the N-H stretching of the methylamino group.


Application 2: HPLC Analysis of Amines using an Anthraquinone-based Derivatizing Agent

While **1-(methylamino)anthraquinone** itself is not typically used as a derivatizing agent, the anthraquinone chemical scaffold is highly effective for this purpose. Anthraquinone-2-carbonyl chloride can be used to "tag" primary and secondary amines, enabling highly sensitive detection via HPLC with online UV irradiation and chemiluminescence (CL) detection.^{[8][9]} This method is particularly useful for the analysis of biogenic amines in complex matrices like food and biological samples.^[8]

The principle involves derivatizing the amine with the anthraquinone tag. After HPLC separation, the eluate is irradiated with UV light, causing the anthraquinone moiety to generate reactive oxygen species (ROS). These ROS then react with luminol in an alkaline solution to produce chemiluminescence, which is measured by the detector.^{[8][9]}

Experimental Workflow for Amine Derivatization and HPLC-CL Detection

The workflow for this sensitive analytical method is depicted below.

[Click to download full resolution via product page](#)

Workflow for amine analysis using an anthraquinone derivatizing agent.

Protocol for HPLC-CL Analysis of Biogenic Amines

1. Derivatization Procedure

- Objective: To covalently label target amines with the anthraquinone tag.
- Reagents: Anthraquinone-2-carbonyl chloride solution (0.05 mM in acetonitrile), borate buffer (pH 8.0), amine standard or sample.

Procedure:

- To 100 µL of the amine sample in a microcentrifuge tube, add 100 µL of borate buffer.
- Add 200 µL of the anthraquinone-2-carbonyl chloride solution.
- Vortex the mixture and incubate at 60 °C for 10 minutes.
- Cool the mixture to room temperature.
- Inject an aliquot (e.g., 20 µL) into the HPLC system.

2. HPLC and Chemiluminescence Detection

- Objective: To separate the derivatized amines and detect them with high sensitivity.

Instrumentation and Conditions:

- HPLC Column: Octadecylsilane (ODS) C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: Isocratic mixture of acetonitrile and 80 mM imidazole-trifluoroacetic acid buffer (pH 7.0) (60:40, v/v).^[8]
- Flow Rate: 1.0 mL/min.^[8]
- Online Photoreactor: PTFE tubing (e.g., 8 m x 0.5 mm i.d.) coiled around a UV lamp.^[8]
- Luminol Solution: 100 µM luminol in 85 mM NaOH, delivered at a flow rate of 0.5 mL/min.^[8]
- Detector: Chemiluminescence detector.

Quantitative Data

This HPLC-CL method provides excellent sensitivity for the detection of biogenic amines.

Analyte	Limit of Detection (LOD)	Reference
Tryptamine	124 nM	[9]
Phenethylamine	84 nM	[9]

Other Potential Applications

While detailed protocols are less established in readily available literature, **1-(methylamino)anthraquinone** is also noted for its potential use in:

- Environmental Monitoring: It is suggested for use in detecting pollutants in water samples, likely leveraging its spectroscopic or electrochemical properties.[1]
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly other dyes and functional materials.[1]

These areas represent opportunities for further research and development of new analytical methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-(Methylamino)anthraquinone 98 82-38-2 sigmaaldrich.com
- 3. scbt.com [scbt.com]
- 4. cfsdocs.blob.core.windows.net [cfsdocs.blob.core.windows.net]

- 5. Bank security dye packs: synthesis, isolation, and characterization of chlorinated products of bleached 1-(methylamino)anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bank Security Dye Packs: Synthesis, Isolation, and Characterization of Chlorinated Products of Bleached 1-(Methylamino) Anthraquinone | Office of Justice Programs [ojp.gov]
- 8. Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: 1-(Methylamino)anthraquinone in Analytical Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b172537#1-methylamino-anthraquinone-as-a-reagent-in-analytical-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com